N-{4-[(13-THIAZOL-2-YL)SULFAMOYL]PHENYL}NAPHTHALENE-1-CARBOXAMIDE
Overview
Description
N-{4-[(13-THIAZOL-2-YL)SULFAMOYL]PHENYL}NAPHTHALENE-1-CARBOXAMIDE is a complex organic compound that features a thiazole ring, a sulfamoyl group, and a naphthalene carboxamide moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(13-THIAZOL-2-YL)SULFAMOYL]PHENYL}NAPHTHALENE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminobenzenesulfonamide with 2-bromo-1-thiazole to form the thiazole-sulfonamide intermediate. This intermediate is then reacted with naphthalene-1-carboxylic acid chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(13-THIAZOL-2-YL)SULFAMOYL]PHENYL}NAPHTHALENE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group results in an amine .
Scientific Research Applications
N-{4-[(13-THIAZOL-2-YL)SULFAMOYL]PHENYL}NAPHTHALENE-1-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-{4-[(13-THIAZOL-2-YL)SULFAMOYL]PHENYL}NAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The sulfamoyl group may enhance the compound’s solubility and bioavailability, facilitating its transport and uptake in biological systems .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial agent with a similar thiazole-sulfonamide structure.
Naphthalene-1-carboxamide derivatives: Compounds with similar naphthalene carboxamide moieties used in various applications
Uniqueness
N-{4-[(13-THIAZOL-2-YL)SULFAMOYL]PHENYL}NAPHTHALENE-1-CARBOXAMIDE is unique due to its combination of a thiazole ring, sulfamoyl group, and naphthalene carboxamide moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]naphthalene-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S2/c24-19(18-7-3-5-14-4-1-2-6-17(14)18)22-15-8-10-16(11-9-15)28(25,26)23-20-21-12-13-27-20/h1-13H,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJKATARWTYHEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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